molecular formula C23H30N4O3 B6056841 4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]benzamide

4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]benzamide

Cat. No.: B6056841
M. Wt: 410.5 g/mol
InChI Key: QDYPCSAPBBLOQY-UHFFFAOYSA-N
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Description

4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a benzamide group, and a pyrazole moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]benzamide typically involves multiple steps, including the formation of the piperidine ring, the attachment of the cyclopropanecarbonyl group, and the coupling with the benzamide and pyrazole groups. One common method involves the diastereomerically selective cyclization reaction without the need for a separate epimerization step .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis techniques similar to those used in laboratory settings. These methods would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide or pyrazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act on receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Properties

IUPAC Name

4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O3/c1-16-15-17(2)27(25-16)14-11-24-22(28)18-5-7-20(8-6-18)30-21-9-12-26(13-10-21)23(29)19-3-4-19/h5-8,15,19,21H,3-4,9-14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYPCSAPBBLOQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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